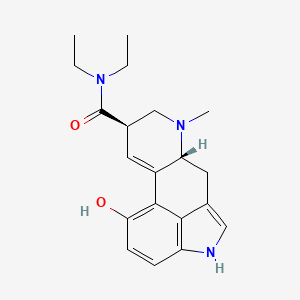

12-Hydroxylysergic acid diethylamide

Descripción

12-Hydroxylysergic acid diethylamide (12-OH-LSD) is a primary metabolite of lysergic acid diethylamide (LSD), formed via hepatic oxidation following oral administration . While LSD itself is a well-characterized psychedelic compound with potent agonism at serotonin (5-HT) receptors, particularly 5-HT2A, the pharmacological properties of 12-OH-LSD remain less studied. Evidence from pharmacokinetic studies indicates that 12-OH-LSD is excreted in urine and may contribute to the prolonged effects of LSD, though its psychoactive potency is significantly lower than that of the parent compound .

Propiedades

Número CAS |

60573-89-9 |

|---|---|

Fórmula molecular |

C20H25N3O2 |

Peso molecular |

339.4 g/mol |

Nombre IUPAC |

(6aR,9R)-N,N-diethyl-1-hydroxy-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |

InChI |

InChI=1S/C20H25N3O2/c1-4-23(5-2)20(25)13-8-14-16(22(3)11-13)9-12-10-21-15-6-7-17(24)19(14)18(12)15/h6-8,10,13,16,21,24H,4-5,9,11H2,1-3H3/t13-,16-/m1/s1 |

Clave InChI |

SJBIVHSZSSHVGK-CZUORRHYSA-N |

SMILES isomérico |

CCN(CC)C(=O)[C@H]1CN([C@@H]2CC3=CNC4=C3C(=C(C=C4)O)C2=C1)C |

SMILES canónico |

CCN(CC)C(=O)C1CN(C2CC3=CNC4=C3C(=C(C=C4)O)C2=C1)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 12-Hydroxylysergic acid diethylamide typically involves the hydroxylation of lysergic acid diethylamide. This process can be achieved through various chemical reactions, including oxidation and substitution reactions. The specific conditions for these reactions, such as temperature, pressure, and the use of catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of 12-Hydroxylysergic acid diethylamide may involve large-scale chemical reactors and advanced purification techniques. The use of automated systems and high-throughput screening methods can help optimize the production process, ensuring consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions: 12-Hydroxylysergic acid diethylamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of more oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of more reduced products.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride, and hydrogen gas.

Substitution Reagents: Halogens, alkylating agents, and nucleophiles.

Major Products: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield more hydroxylated derivatives, while reduction reactions may produce more saturated compounds.

Aplicaciones Científicas De Investigación

12-Hydroxylysergic acid diethylamide has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound for studying the reactivity and stability of lysergic acid derivatives.

Biology: Investigated for its potential effects on cellular processes and signaling pathways.

Medicine: Explored for its potential therapeutic applications, particularly in the treatment of psychiatric disorders and neurological conditions.

Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mecanismo De Acción

The mechanism of action of 12-Hydroxylysergic acid diethylamide involves its interaction with various molecular targets and pathways in the body. This compound is known to bind to serotonin receptors, particularly the 5-HT2A receptor, which plays a key role in modulating mood, perception, and cognition. By activating these receptors, 12-Hydroxylysergic acid diethylamide can induce a range of physiological and psychological effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

BOL-148 (2-Bromo-LSD)

BOL-148 is a structural analog of LSD with a bromine substitution at the 2-position. Unlike LSD, BOL-148 lacks psychotomimetic activity despite sharing peripheral anti-serotonergic properties. In rodent studies, BOL-148 (25 mg/kg) failed to mimic LSD’s facilitation of reversal learning or increase brain 5-hydroxytryptamine levels, highlighting the critical role of the unmodified indole moiety in LSD’s hallucinogenic effects .

| Parameter | LSD | BOL-148 |

|---|---|---|

| Psychotomimetic Activity | Yes (5-HT2A agonism) | No |

| Brain 5-HT Modulation | Increases levels | No effect |

| Peripheral 5-HT Action | Anti-serotonergic | Anti-serotonergic |

1cP-LSD and 1V-LSD

These LSD derivatives feature substitutions at the 1-position (cyclopropanoyl and valeroyl groups, respectively). While both analogs produce LSD-like psychedelic effects, their pharmacokinetic profiles differ due to altered metabolic stability. For example, 1cP-LSD’s GC-MS and UPLC-Q-Exactive Orbitrap-MS profiles show distinct fragmentation patterns (e.g., m/z 392.2328) compared to LSD, suggesting slower hepatic degradation . 1V-LSD (Valerie) similarly mimics LSD’s effects but with variable duration and intensity, likely due to differences in lipophilicity and receptor binding kinetics .

Comparison with Functionally Related Psychedelics

NBOMe Compounds (e.g., 25H-NBOMe)

NBOMe compounds, such as 25H-NBOMe, are potent 5-HT2A agonists but differ from LSD in behavioral and toxicological profiles.

| Parameter | LSD | 25H-NBOMe |

|---|---|---|

| 5-HT2A Affinity | High (Ki = 1–3 nM) | Higher (Ki < 1 nM) |

| Sensorimotor Effects | Mild disruptions | Severe disruptions |

| Toxicity | Low acute toxicity | High risk of seizures |

Lisuride

Lisuride, a non-hallucinogenic ergot derivative, shares structural similarities with LSD but exhibits divergent neuropharmacological actions. While both compounds bind 5-HT2A receptors, lisuride’s discriminative stimulus effects in rats resemble dopamine agonists (e.g., apomorphine), whereas LSD’s effects align with serotonin agonists (e.g., quipazine) . This distinction underscores the importance of receptor signaling pathways in mediating psychedelic vs. non-psychedelic outcomes.

Comparison with Non-Classical Psychedelics

Benzydamine

Benzydamine, an over-the-counter NSAID, exhibits LSD-like psychoactive properties at high doses (e.g., hallucinations) but lacks structural similarity to LSD. Its mechanism remains unclear but may involve indirect serotonergic modulation, contrasting with LSD’s direct 5-HT2A agonism .

MDMA and Psilocybin

LSD and psilocybin both act as 5-HT2A agonists but differ in receptor subtype selectivity and downstream signaling.

Physicochemical and Receptor Binding Comparisons

AL-38022A

This novel 5-HT2 ligand shares physicochemical properties with LSD (e.g., pKa = 6.37 for LSD vs. 8.45 for AL-38022A) but exhibits distinct receptor selectivity. AL-38022A’s distribution coefficient suggests comparable blood-brain barrier penetration to LSD, though its functional effects remain understudied .

Ergoline Alkaloids (e.g., d-lysergic acid amide)

Naturally occurring ergoline alkaloids from ololiuhqui seeds (e.g., d-lysergic acid amide) bind 5-HT receptors similarly to LSD but with lower potency. These compounds lack the diethylamide moiety critical for LSD’s high-affinity 5-HT2A binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.